
Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its applications in organic synthesis, particularly in the formation of polymers and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt typically involves the reaction of 2-(N,N-Dimethylamino)-4-nitrophenol with phosphorus oxychloride, followed by neutralization with triethylamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the product.
化学反应分析
Types of Reactions
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically require specific solvents and temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
科学研究应用
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt exerts its effects involves its interaction with molecular targets through its functional groups. The phosphate group can participate in phosphorylation reactions, while the dimethylamino and nitrophenyl groups can interact with various biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
2-(N,N-Dimethylamino)ethyl Methacrylate: Known for its use in polymer chemistry and gene delivery systems.
4-Nitrophenyl Phosphate: Commonly used in biochemical assays as a substrate for phosphatase enzymes.
Uniqueness
What sets 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt apart is its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications. Its unique properties make it a valuable compound in both research and industrial settings.
属性
分子式 |
C14H26N3O6P |
|---|---|
分子量 |
363.35 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;[2-(dimethylamino)-4-nitrophenyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H11N2O6P.C6H15N/c1-9(2)7-5-6(10(11)12)3-4-8(7)16-17(13,14)15;1-4-7(5-2)6-3/h3-5H,1-2H3,(H2,13,14,15);4-6H2,1-3H3 |
InChI 键 |
XLWGLBKGTXBFSN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



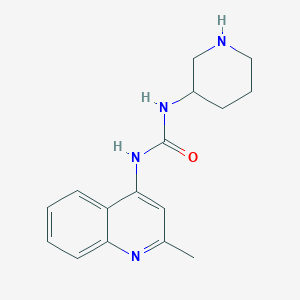
![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)
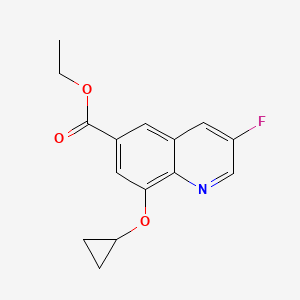

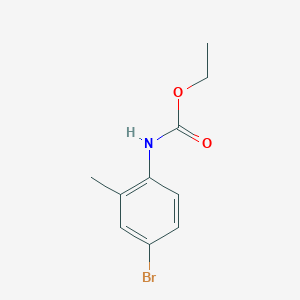
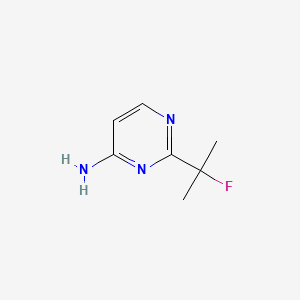

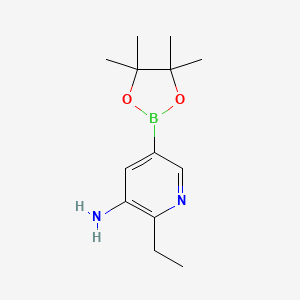
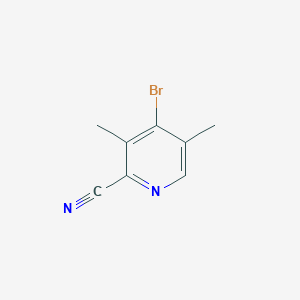


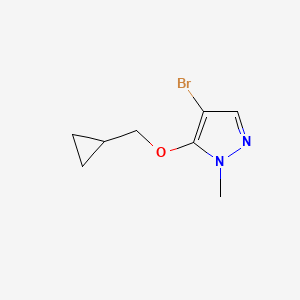
![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)
